甲撑双帕罗西汀二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"Methylene-Bis Paroxetine Dihydrochloride" pertains to a class of compounds that may be related to paroxetine, a well-known antidepressant. This document provides a scientific overview of the synthesis, molecular structure, chemical reactions, and properties related to the compound, excluding applications, drug use, dosages, and side effects.

Synthesis Analysis

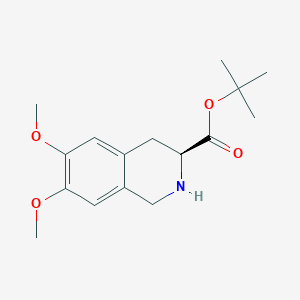

The asymmetric synthesis of paroxetine, which could be related to "Methylene-Bis Paroxetine Dihydrochloride," involves several steps starting from 4-fluorobenzaldehyde. The process includes desymmetrization, reduction, alkylation, and the development of unique procedures for achieving the desired stereochemistry (Yu et al., 2000). Efficient synthesis of methylene-bridged bis-1,3-dicarbonyl derivatives via iron-catalyzed oxidative reactions has also been reported, which might be applicable to the synthesis of "Methylene-Bis Paroxetine Dihydrochloride" (Li et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds related to paroxetine has been extensively studied. For instance, the structural analysis of two crystal forms of paroxetine hydrochloride reveals details about its crystallography, which could be relevant to understanding "Methylene-Bis Paroxetine Dihydrochloride" (Yokota et al., 1999).

Chemical Reactions and Properties

The initial metabolism step of paroxetine involves demethylenation, a chemical reaction that may be pertinent to "Methylene-Bis Paroxetine Dihydrochloride" (Bloomer et al., 1992). This reaction highlights the compound's reactivity and potential interactions within biological systems.

Physical Properties Analysis

The hydration behavior and crystal interconversion of paroxetine HCl offer insights into its physical properties, such as water interaction and crystal dimension changes. These studies might provide a basis for understanding similar properties in "Methylene-Bis Paroxetine Dihydrochloride" (Pina et al., 2012).

Chemical Properties Analysis

The electrochemical trace determination of paroxetine in various media using modified electrodes suggests methodologies that could be applied to the chemical analysis of "Methylene-Bis Paroxetine Dihydrochloride" (Oghli & Soleymanpour, 2020). These techniques help in understanding the compound's chemical behavior and potential interactions.

科学研究应用

神经药理学

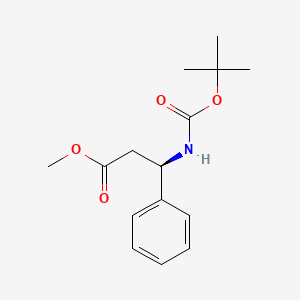

甲撑双帕罗西汀二盐酸盐作为帕罗西汀的衍生物,在神经药理学中具有重要意义。 帕罗西汀以其选择性5-羟色胺再摄取抑制剂(SSRI)的作用而闻名,使其成为修饰大脑中5-羟色胺能通路的一个潜在候选药物 {svg_1}。该化合物可用于探索其治疗各种神经系统疾病的疗效,这些疾病的5-羟色胺失衡是关键因素,例如抑郁症、焦虑症和神经退行性疾病。

分子靶向

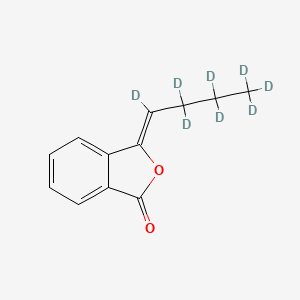

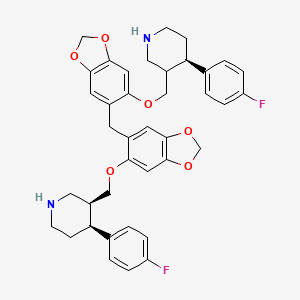

该化合物与分子靶标的相互作用对于了解其治疗潜力至关重要。 它与各种治疗靶标结合,影响其药效动力学 {svg_2}。对甲撑双帕罗西汀二盐酸盐的研究可以为开发针对特定分子通路受损的疾病(如重度抑郁症)的靶向疗法提供见解。

合成化学

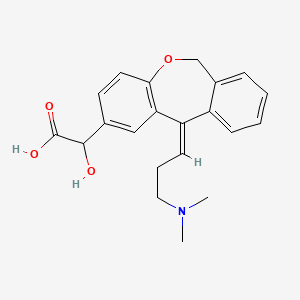

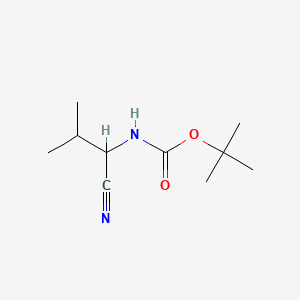

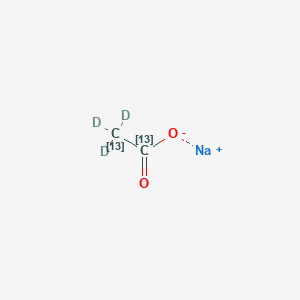

在合成化学领域,甲撑双帕罗西汀二盐酸盐提供了一种合成复杂分子的模板。 该过程涉及金属催化反应,这些反应对于构建具有关键结构基序的抗抑郁分子至关重要 {svg_3}。该化合物可以作为合成具有增强药理学特性的新分子的起点。

非适应症使用和安全性

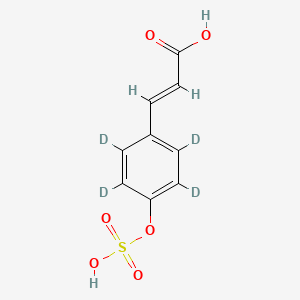

最近的研究表明,帕罗西汀已被非适应症用于儿童和青少年,并显示出有希望的治疗效果 {svg_4}。如果安全性和有效性得到充分评估,研究甲撑双帕罗西汀二盐酸盐可能会扩展其在儿科药物治疗中的应用。

药物开发

该化合物的独特结构和药理特性使其成为药物开发的一个有趣候选药物。 研究可以集中在其作为双靶点或多靶点抗抑郁剂的潜力,这可能会导致药物具有更快的起效时间、更少的副作用和改善的认知功能 {svg_5}.

作用机制

Target of Action

Methylene-Bis Paroxetine Dihydrochloride is a derivative of Paroxetine . Paroxetine is known to primarily target the serotonin (5-HT) transporter (SERT) . SERT plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, social behavior, appetite, digestion, sleep, memory, and sexual desire .

Mode of Action

Paroxetine enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin by the SERT receptor . This inhibition increases the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with depression and anxiety disorders . It is reasonable to assume that Methylene-Bis Paroxetine Dihydrochloride may have a similar mode of action.

Biochemical Pathways

Paroxetine is known to be metabolized byCYP2D6 , a key enzyme in the cytochrome P450 metabolic pathway . The metabolism involves the demethylation of the methylenedioxy group of methylenedioxyphenol .

Pharmacokinetics

Paroxetine hydrochloride is known to be completely absorbed after oral dosing . The mean elimination half-life is approximately 21 hours . Paroxetine’s metabolism is mediated in part by CYP2D6, and the metabolites are primarily excreted in the urine .

Result of Action

The inhibition of serotonin reuptake by paroxetine can lead to an increase in serotonin levels in the synaptic cleft, which can alleviate symptoms of depression and anxiety disorders .

安全和危害

属性

IUPAC Name |

(4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H40F2N2O6/c40-30-5-1-24(2-6-30)32-9-11-42-18-28(32)20-44-34-16-38-36(46-22-48-38)14-26(34)13-27-15-37-39(49-23-47-37)17-35(27)45-21-29-19-43-12-10-33(29)25-3-7-31(41)8-4-25/h1-8,14-17,28-29,32-33,42-43H,9-13,18-23H2/t28-,29?,32+,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTXNNYQYBNOJB-AMLWHMDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3CC5=CC6=C(C=C5OCC7CNCCC7C8=CC=C(C=C8)F)OCO6)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3CC5=CC6=C(C=C5OCC7CNCC[C@H]7C8=CC=C(C=C8)F)OCO6)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H40F2N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2R-(2α,5α,10aβ,10bα)]-Octahydro-10b-hydroxy-2-methyl-3,6,8-trioxo-5-(phenylmethyl)-8H-oxazolo[3,2-a](/img/no-structure.png)

![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine](/img/structure/B1146751.png)